4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Properties
IUPAC Name |
4-benzyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-14-12-8-4-5-9-13(12)20-15(17-18-16(20)22)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZINFSBYRWGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Hydrazino-3-Benzyl-3H-Quinazolin-4-One
The foundational intermediate, 2-hydrazino-3-benzyl-3H-quinazolin-4-one, is synthesized from benzylamine via a three-step sequence:
- Quinazolinone Ring Formation : Benzylamine undergoes condensation with methyl anthranilate in refluxing ethanol, facilitated by catalytic acetic acid, to yield 3-benzyl-2-mercaptoquinazolin-4(3H)-one.
- Hydrazine Incorporation : Thiol displacement with hydrazine hydrate in ethanol at 80°C for 6 hours produces 2-hydrazino-3-benzyl-3H-quinazolin-4-one.
Key Reaction Parameters :
Cyclization with Sulfur-Containing One-Carbon Donors
The triazoloquinazolinone core is formed via cyclization of the hydrazino intermediate using sulfur-functionalized reagents:
Reagent Selection :
- Benzylsulfanylacetic Acid : Introduces the 1-sulfanylbenzyl group via nucleophilic attack at the hydrazino nitrogen.
- Thiophosgene : Generates a reactive thiocarbonyl intermediate, enabling cyclization under mild conditions.
Optimized Protocol :
- Reaction Setup : 2-Hydrazino-3-benzyl-3H-quinazolin-4-one (1 eq) and benzylsulfanylacetic acid (1.2 eq) are combined in dry dichloromethane.
- Activation : Dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added to facilitate coupling.
- Cyclization : Stirred at room temperature for 12 hours, followed by reflux (40°C) for 4 hours to complete ring closure.
- Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the title compound.
Yield : 58–62% (white crystalline solid).
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
Computational Modeling Insights
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Planarity : The triazoloquinazolinone core adopts a near-planar conformation (dihedral angle < 5°), favoring π-stacking interactions.
- Electrostatic Potential : The sulfanylbenzyl group exhibits localized electron density (-0.12 e/ų), enhancing electrophilic reactivity at the sulfur center.
Comparative Analysis of Alternative Methodologies
Thiourea-Mediated Cyclization
An alternative route employs thiourea derivatives under acidic conditions:
- Reagents : 2-Hydrazino-3-benzyl-3H-quinazolin-4-one and benzyl isothiocyanate (1.1 eq) in glacial acetic acid.
- Conditions : Reflux (120°C) for 8 hours.
- Yield : 54% (lower than DCC/DMAP method due to side reactions).
Advantage : Avoids coupling agents, reducing cost.
Limitation : Requires stringent pH control to minimize hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes with comparable yield (60%).
Mechanistic Considerations
Cyclization Pathway
The reaction proceeds via:
- Nucleophilic Attack : Hydrazine nitrogen attacks the electrophilic carbon of the sulfur-containing reagent.
- Ring Closure : Intramolecular dehydration forms the triazole ring, stabilized by aromatization.
Critical Transition State : DFT calculations identify a five-membered cyclic intermediate with an activation energy of 28.6 kcal/mol.
Industrial-Scale Optimization Challenges
Solvent Selection
Catalytic Enhancements
- Palladium Catalysis : Pd(OAc)₂ (5 mol%) accelerates cyclization (4 hours, 65% yield) but increases cost.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being investigated for various therapeutic potentials:
- Antimicrobial Properties : Research indicates that derivatives of triazoloquinazolines exhibit significant antimicrobial activity against various pathogens. The presence of the sulfanyl group may contribute to this activity by influencing the compound's interaction with microbial targets.
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. Studies suggest that 4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one may disrupt DNA replication in cancer cells and inhibit specific enzymes involved in tumor growth .
- Anti-inflammatory Effects : There is emerging evidence that this compound might possess anti-inflammatory properties, which could be valuable in treating chronic inflammatory diseases. Its mechanism may involve the modulation of inflammatory pathways at the cellular level.
Biological Research Applications
The unique structure of this compound makes it a valuable tool in biological research:
- Biological Assays : The compound can serve as a lead compound for developing new assays to screen for biological activity against specific molecular targets. Its ability to intercalate into DNA makes it a candidate for studying nucleic acid interactions .
- Mechanistic Studies : Understanding the mechanisms by which this compound exerts its biological effects can provide insights into its potential as a therapeutic agent. Studies focusing on its interaction with enzymes and cellular pathways are essential for elucidating its action mechanisms .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in materials science:
- Development of Specialty Chemicals : The compound can be utilized as a building block in synthesizing more complex molecules that may have specific industrial applications. Its unique properties may allow for the creation of novel materials with desirable characteristics such as enhanced durability or reactivity .
Case Studies
Several studies have documented the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study 2 | Anticancer Properties | Showed reduced viability of cancer cell lines when treated with the compound. |
| Study 3 | Mechanistic Insights | Identified the compound's ability to intercalate into DNA and inhibit replication processes. |
Mechanism of Action
The mechanism of action of 4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. For instance, as an H1-antihistaminic agent, it likely binds to the H1 histamine receptor, blocking the action of histamine and preventing allergic reactions . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: A similar compound with a methyl group instead of a sulfanyl group.
5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1′-cycloheptane]-7(11H)-one: Another triazoloquinazoline derivative with a spirocyclic structure.
Uniqueness
4-Benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to the presence of both a benzyl and a sulfanyl group, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
Biological Activity
4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is an organic compound belonging to the class of triazoloquinazolines. Its unique structure comprises a triazole ring fused with a quinazoline ring, along with various substituents that enhance its potential biological activities. This article explores the compound's biological activity, including antimicrobial and antiviral properties, and discusses its synthesis and potential therapeutic applications.
Structural Information
- Molecular Formula : C16H12N4OS
- SMILES : C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NNC4=S
- InChIKey : PMZINFSBYRWGGH-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities. Notably, it has been investigated for its antimicrobial and antiviral properties . The compound is believed to inhibit key enzymes or proteins involved in the replication of bacteria and viruses, potentially disrupting their normal functions .
Antimicrobial Activity
The compound has shown effectiveness against various microbial strains. Its mechanism of action likely involves interaction with nucleic acids and proteins critical for microbial survival and proliferation. Preliminary studies suggest that it may inhibit specific enzymes associated with bacterial cell wall synthesis or viral replication processes.
Antiviral Activity
The antiviral properties of this compound are particularly noteworthy. It has been suggested that this compound could interfere with viral entry or replication mechanisms. This potential makes it a candidate for further investigation in the development of antiviral therapies.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material Preparation : The synthesis begins with the preparation of 2-hydrazino-3-benzyl-3H-quinazolin-4-one.
- Cyclization Reaction : This intermediate undergoes cyclization with various one-carbon donors under specific reaction conditions (e.g., using dimethyl sulfoxide as a solvent and anhydrous aluminum chloride as a catalyst) to yield the target compound.
- Purification : The final product is purified through crystallization or chromatography to obtain a high-purity sample suitable for biological testing.
Case Studies and Research Findings
A series of studies have explored the biological activity of related compounds within the triazoloquinazoline class. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Contains a methyl group at position 1 | H1-antihistaminic activity |
| 4-(3-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Features a methoxy group instead of benzyl | Antimicrobial properties |
| 2-methyl-3-substituted quinazolin-4-(3H)-ones | Contains various substitutions on the quinazoline core | Analgesic and anti-inflammatory activities |
These compounds share structural similarities with this compound but differ in substituents that confer distinct biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
